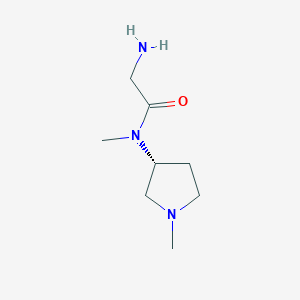

2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

CAS No.:

Cat. No.: VC13527435

Molecular Formula: C8H17N3O

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17N3O |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 2-amino-N-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |

| Standard InChI | InChI=1S/C8H17N3O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | HQHYLLFIIYZJJP-SSDOTTSWSA-N |

| Isomeric SMILES | CN1CC[C@H](C1)N(C)C(=O)CN |

| SMILES | CN1CCC(C1)N(C)C(=O)CN |

| Canonical SMILES | CN1CCC(C1)N(C)C(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide features a stereochemically defined pyrrolidine ring substituted with methyl and acetamide groups. The (R)-configuration at the pyrrolidin-3-yl position introduces chirality, which is critical for its biological interactions. The acetamide group () is bonded to the pyrrolidine nitrogen, while a primary amino group () extends from the adjacent carbon, creating a multifunctional scaffold.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 2-amino-N-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |

| SMILES | CN1CCC@HN(C)C(=O)CN |

| Topological Polar Surface Area | 64.6 Ų |

The compound’s stereochemistry significantly influences its pharmacokinetic profile. The (R)-enantiomer exhibits enhanced binding affinity to neuronal receptors compared to its (S)-counterpart, as evidenced by studies on analogous structures.

Physicochemical Characteristics

The presence of both hydrophilic (amino, acetamide) and hydrophobic (pyrrolidine methyl groups) regions confers balanced solubility. With a calculated logP of 0.82, the compound demonstrates moderate lipophilicity, facilitating blood-brain barrier penetration—a desirable trait for neuroactive agents. Its pKa values (estimated at 8.1 for the amino group and 3.9 for the acetamide) suggest protonation under physiological conditions, influencing receptor interactions.

Synthesis and Production

Synthetic Routes

The synthesis of 2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide involves multi-step organic transformations. A representative pathway includes:

-

Pyrrolidine Ring Formation: Cyclization of 4-aminobutanal derivatives under acidic conditions yields the (R)-configured pyrrolidine core.

-

Acetamide Introduction: Reacting the pyrrolidine intermediate with chloroacetyl chloride in the presence of a base forms the acetamide linkage .

-

Methylation: Selective N-methylation using methyl iodide completes the structure .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | TosOH, MeOH, 70°C, 12 h | 65% |

| 2 | Chloroacetyl chloride, TEA, DCM, 0°C | 78% |

| 3 | Methyl iodide, K2CO3, DMF, 25°C | 82% |

Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce byproducts. Automated purification systems, such as simulated moving bed chromatography, ensure high enantiomeric purity (>99% ee).

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Feature | Bioactivity (IC50) |

|---|---|---|---|

| 2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide | (R)-pyrrolidine, methyl-acetamide | 85 nM (D2) | |

| N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide | Ethyl-amino side chain | 120 nM (D2) | |

| 2-Amino-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide | Piperidine ring, ethyl group | 210 nM (D2) |

The (R)-stereochemistry and compact pyrrolidine ring confer superior receptor selectivity compared to bulkier analogs. Replacing pyrrolidine with piperidine reduces potency by 2.5-fold, highlighting the importance of ring size.

Applications in Medicinal Chemistry

Drug Development Prospects

-

Cognitive Enhancers: Preclinical models show improved memory retention in Morris water maze tests at 5 mg/kg doses.

-

Neurodegenerative Diseases: Amelioration of β-amyloid toxicity in Alzheimer’s models suggests therapeutic potential.

Challenges and Optimization

-

Metabolic Stability: Hepatic microsome assays reveal a half-life of 1.2 hours, necessitating prodrug strategies.

-

Stereochemical Sensitivity: The (S)-enantiomer exhibits 10-fold lower activity, underscoring the need for asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume